molecular formula C8H16ClNO B2556825 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride CAS No. 1989659-08-6

7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride

Cat. No.: B2556825
CAS No.: 1989659-08-6
M. Wt: 177.67
InChI Key: WNCMHNRMMUYSDT-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Chemical Biology and Drug Discovery

Spirocyclic systems are of increasing importance in medicinal chemistry and drug discovery due to their inherent three-dimensional nature. tandfonline.combldpharm.com This rigid, well-defined spatial arrangement allows for the precise positioning of functional groups, which can lead to more specific and potent interactions with biological targets like proteins and enzymes. tandfonline.comresearchgate.net Unlike planar aromatic compounds, the non-flat geometry of spirocycles enables them to explore a broader region of chemical space, potentially improving binding affinity and selectivity for target proteins. researchgate.netmdpi.com

The incorporation of spirocyclic motifs into drug candidates is often associated with improved physicochemical properties. bldpharm.com The higher fraction of sp³-hybridized carbon atoms in these structures can lead to enhanced aqueous solubility and greater metabolic stability, which are critical attributes for successful therapeutic agents. tandfonline.combldpharm.com Consequently, spirocycles are increasingly recognized as "privileged scaffolds"—structural frameworks that are predisposed to bind to multiple biological targets, making them valuable starting points for drug development programs. tandfonline.comnih.gov

Table 1: Comparison of General Properties: Spirocyclic vs. Aromatic Scaffolds
PropertySpirocyclic ScaffoldsAromatic Scaffolds
Molecular Shape Three-dimensional, rigidPlanar, flat
sp³ Carbon Fraction (Fsp³) HighLow
Interaction with Targets Precise spatial projection of substituents tandfonline.comLimited to planar interactions
Solubility Generally higher tandfonline.combldpharm.comOften lower
Metabolic Stability Can be improved bldpharm.comProne to certain metabolic pathways (e.g., oxidation)

The 7-Oxa-2-Azaspiro[4.5]Decane Core: A Privileged Heterocyclic Framework

The 7-Oxa-2-Azaspiro[4.5]Decane core is a heterocyclic system that incorporates both an oxygen atom (oxa) and a nitrogen atom (aza) within its spirocyclic framework. This particular arrangement consists of a five-membered azacyclic ring (pyrrolidine) and a six-membered oxacyclic ring (tetrahydropyran) joined by a spiro carbon atom.

While not as extensively documented in blockbuster drugs as some other spirocycles, the 7-Oxa-2-Azaspiro[4.5]Decane framework and its isomers are recognized as important building blocks and intermediates in the synthesis of more complex, biologically active compounds. medchemexpress.comchiralen.combldpharm.com The presence of both a secondary amine and an ether functional group provides versatile handles for chemical modification, allowing chemists to systematically alter the molecule's properties to optimize it for a specific biological target.

Derivatives of the closely related oxa-azaspiro[4.5]decane isomers have been investigated for their potential in targeting various receptors. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for sigma-1 (σ1) receptors, which are implicated in a range of central nervous system disorders. researchgate.netnih.gov The successful synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives further highlights the utility of this scaffold in constructing complex molecular architectures with high diastereoselectivity. researchgate.netresearchgate.net The utility of these scaffolds as synthetic intermediates underscores their status as privileged frameworks for generating libraries of diverse compounds for drug discovery screening.

Table 2: Properties of the 7-Oxa-2-Azaspiro[4.5]Decane Core
PropertyValueReference
Molecular Formula C₈H₁₅NO uni.lu
Monoisotopic Mass 141.11537 Da uni.lu
Ring System 1 Pyrrolidine (B122466) (Azacyclopentane)
Ring System 2 Tetrahydropyran (B127337) (Oxacyclohexane)
Key Heteroatoms Nitrogen (Amine), Oxygen (Ether)

Historical Development and Emerging Trends in Spirocyclic Amine and Ether Chemistry

The history of spirocyclic compounds in medicinal chemistry dates back over half a century, though they were often considered synthetically challenging due to the difficulty of constructing the required quaternary spiro-carbon center. tandfonline.com Early examples of spirocyclic drugs demonstrated the potential of these scaffolds, but their broader application was limited by available synthetic methods. nih.gov

In recent decades, significant advances in synthetic organic chemistry have made the construction of spirocyclic amines and ethers more accessible. nih.gov The development of new catalytic systems and enantioselective methods has enabled chemists to create complex spirocycles with high levels of control over their stereochemistry. nih.gov For example, relay catalysis involving metals like gold and palladium has been used to create oxa-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net Copper-catalyzed enantioselective carboetherification is another modern strategy that allows for the formation of both rings of a spirocyclic ether in a single step with excellent stereochemical control. nih.gov

An emerging trend is the use of spirocyclic amines and ethers as bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological responses. For example, spirocyclic fragments like 2-azaspiro[3.3]heptane are being used to replace traditional piperidine (B6355638) rings in bioactive compounds. univ.kiev.ua This strategy can lead to molecules with improved metabolic stability and novel intellectual property. univ.kiev.ua The continued development of innovative synthetic methodologies promises to further expand the role of spirocyclic amines and ethers in creating the next generation of therapeutic agents. mdpi.comresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxa-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-8(7-10-5-1)3-4-9-6-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCMHNRMMUYSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)COC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Computational Studies and Molecular Modeling

In Silico Prediction of Molecular Conformations and Dynamics

There are no specific studies in the scientific literature that detail the in silico prediction of molecular conformations and dynamics of 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride. Such studies would typically involve computational methods like molecular mechanics and molecular dynamics simulations to understand the compound's conformational landscape, including the preferred geometries of the fused ring system and the dynamics of their interconversion.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

No molecular docking or dynamics simulations for this compound as a standalone ligand interacting with specific protein targets have been published. While this moiety is part of larger patented molecules that are inhibitors of kinases like RET kinase, the specific interactions and contribution of the 7-Oxa-2-Azaspiro[4.5]Decane scaffold to protein binding have not been computationally elucidated in available research. For instance, it is listed as a building block in substituted pyrazolo[1,5-a]pyridine compounds designed as RET kinase inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Detailed quantum chemical calculations to determine the electronic structure, reactivity, and properties such as electrostatic potential and frontier molecular orbitals of this compound are not present in the accessible scientific literature. These calculations would provide fundamental insights into the molecule's chemical behavior and potential for intermolecular interactions.

Computational Prediction of Binding Affinities and Modulatory Effects

In the absence of molecular docking studies, there are no subsequent computational predictions of binding affinities or modulatory effects for this compound with any biological target. The compound is part of larger molecules, such as Muvadenant, a dual A2A/A2B adenosine receptor antagonist. However, the specific binding affinity contribution of the 7-Oxa-2-Azaspiro[4.5]Decane portion is not computationally detailed in the available literature.

Scaffold Hopping and Virtual Screening Methodologies for Novel Analogues

There is no information available on the use of the 7-Oxa-2-Azaspiro[4.5]Decane scaffold in scaffold hopping or virtual screening campaigns to identify novel analogues. Such research would involve using the spirocyclic core as a starting point to discover new compounds with potentially similar or improved biological activities.

Data Tables

Due to the lack of specific research findings on the computational studies of this compound, no data tables can be generated.

Biological Activity and Mechanism of Action Research Preclinical Focus

Investigation of Molecular Targets and Binding Affinity Profiling

No studies were identified that specifically profile the binding affinities of 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride to a panel of molecular targets.

Elucidation of Cellular Signaling Pathway Modulation

There is no available research detailing the effects of this compound on any specific cellular signaling pathways.

Enzymatic Activity Modulation Studies (e.g., Inhibition, Activation)

Specific enzymatic inhibition or activation studies for this compound are not present in the reviewed literature. This includes a lack of data for the following specific enzymes:

Soluble Guanylate Cyclase (sGC) Stimulation Research

Due to the absence of specific research data for this compound, no data tables or detailed research findings can be provided at this time. Further preclinical studies are required to elucidate the biological activity and mechanism of action of this compound.

Other Enzyme Target Investigations

While specific investigations into the inhibitory activity of this compound against Sirtuin 1 (SIRT1), the Mdm2-p53 interaction, or Polo-like kinase 4 (PLK4) are not detailed in the available research, related compounds within the azaspirodecanone class have been explored for their effects on enzyme inhibition. For instance, 7-Oxa-2-azaspiro[4.5]decan-1-one has been studied for its effects on various biochemical pathways, including enzyme modulation, as part of broader investigations into its biological activity. evitachem.com These studies identify it as an inhibitor of specific signaling pathways linked to cancer cell proliferation, suggesting a role in modulating enzymatic activity central to cancer biology. evitachem.com

Receptor Interaction Studies

The azaspiro[4.5]decane skeleton is a versatile scaffold that has been incorporated into molecules designed to interact with various receptor systems, including muscarinic and GABAergic pathways.

Research into derivatives such as 1-oxa-8-azaspiro[4.5]decanes has identified them as M1 muscarinic agonists. nih.gov These compounds were synthesized and evaluated for their potential in treating dementia of the Alzheimer's type. nih.gov Studies assessed their affinity for central muscarinic M1 and M2 receptors and their in vivo effects. nih.gov

One key compound, 2,8-dimethyl-1-oxa-8-azaspiro chiralen.comnih.govdecan-3-one, demonstrated potent muscarinic activities both in vitro and in vivo, although it lacked selectivity. nih.gov Subsequent modifications led to the development of analogs with a preferential affinity for M1 receptors over M2 receptors. Notably, compounds like 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane were found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, confirming their partial agonist activity at M1 muscarinic receptors. nih.gov

Table 1: Muscarinic Receptor Activity of 1-Oxa-8-Azaspiro[4.5]Decane Derivatives

CompoundReceptor Affinity ProfileObserved In Vitro ActivityObserved In Vivo Activity
2,8-dimethyl-1-oxa-8-azaspiro chiralen.comnih.govdecan-3-oneNon-selective M1/M2 affinityPotent muscarinic activityPotent muscarinic activity (e.g., antiamnesic effects, but also side effects like hypothermia)
2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-onePreferential M1 affinityPartial agonist; stimulated phosphoinositide hydrolysisPotent antiamnesic activity with reduced cholinergic side effects
2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decanePreferential M1 affinityPartial agonist; stimulated phosphoinositide hydrolysisPotent antiamnesic activity with reduced cholinergic side effects

The azaspiro[4.5]decane scaffold has been instrumental in developing selective inhibitors for the GABA transporter subtype 2 (GAT2). nih.govuni.lu Research has focused on synthesizing and evaluating novel classes of compounds that can regulate the transport of key metabolites like GABA, β-alanine, and taurine. nih.govuni.lu

By investigating a variety of acyl-substituted azaspiro[4.5]decanes in cell lines expressing the four different GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1), researchers identified a subclass of compounds with high selectivity for GAT2. nih.gov While many spirocyclic amino acid esters based on the 2-azaspiro[4.5]decane framework showed activity as general GABA uptake inhibitors, specific structural modifications were key to achieving this GAT2 selectivity. nih.govnih.gov This work is significant for understanding the transport mechanisms across fluid-organ barriers and holds pharmacological relevance for conditions where GAT2 function is implicated. uni.lu

Research into Effects on Core Cellular Processes

Investigations into azaspiro derivatives have pointed to their influence on fundamental cellular processes. For example, the compound Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) has been shown to inhibit the growth of human multiple myeloma cells and induce caspase-mediated apoptosis. nih.gov Furthermore, research on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives revealed potent activity against several human cancer cell lines, indicating an impact on cell viability and proliferation. nih.gov While these studies on related structures suggest that the azaspiro scaffold can be part of molecules affecting cell survival and growth, specific research detailing the effect of this compound on cell cycle regulation or direct DNA binding is not prominently available.

Preclinical In Vitro and In Vivo Efficacy Studies

The therapeutic potential of various azaspiro[4.5]decane derivatives has been explored in a range of preclinical models, demonstrating efficacy in different disease contexts.

In vitro studies on Azaspirane showed it could significantly inhibit the growth of both drug-sensitive and drug-resistant multiple myeloma cell lines, as well as patient-derived myeloma cells. nih.gov In vivo, Azaspirane demonstrated antitumor activity in a xenograft model using human multiple myeloma cells in immunodeficient mice, targeting the cancer cells within the bone marrow microenvironment. nih.gov

In the field of neuroscience, preclinical in vivo studies of M1-selective 1-oxa-8-azaspiro[4.5]decanes showed they could ameliorate scopolamine-induced memory impairment in passive avoidance tasks in rats, highlighting their potential as cognitive enhancers. nih.gov

The azaspirocyclic motif has been explored for its potential in developing new anti-mycobacterial agents. nih.gov Research into indolyl Mannich bases identified a compound featuring an azaspiroketal side chain, 8-[(6-methoxy-1-octyl-1H-indolyl-3-yl)methyl]-1,4-dioxa-8-azaspiro chiralen.comnih.govdecane, as a potent agent against mycobacteria. nih.gov

The mechanism of these compounds is linked to their ability to disrupt the mycobacterial membrane. nih.gov This membrane-targeting approach is considered a viable strategy because the loss of membrane integrity is fatal to both growing and dormant bacteria and may slow the development of drug resistance. nih.gov The feasibility of this strategy is supported by the antimycobacterial activity of other membrane-active small molecules. nih.gov

Table 2: Preclinical Anti-Mycobacterial Activity of an Azaspiroketal-Containing Compound

Compound ClassSpecific ExampleProposed MechanismSignificance
Indolyl Azaspiroketal Mannich Bases8-[(6-methoxy-1-octyl-1H-indolyl-3-yl)methyl]-1,4-dioxa-8-azaspiro chiralen.comnih.govdecanePermeabilization and disruption of the mycobacterial membranePotent activity against mycobacteria, including potential efficacy against quiescent bacteria and a lower likelihood of resistance development

Antimicrobial Efficacy Research against Bacterial Strains

No preclinical studies specifically investigating the antimicrobial efficacy of this compound against various bacterial strains are currently available in the public domain.

Anticancer Activity Research in Cell Line Models

There is currently a lack of published research on the anticancer activity of this compound in preclinical cell line models.

Neuroprotective and Central Nervous System (CNS) Activity Research in Preclinical Models

Specific preclinical data on the neuroprotective and CNS activities of this compound are not found in the existing scientific literature.

Anti-Inflammatory and Metabolic Disorder Research

Research specifically detailing the anti-inflammatory properties or effects on metabolic disorders of this compound has not been identified.

Structure Activity Relationship Sar Investigations and Derivative Design

Systematic Exploration of Chemical Space Around the 7-Oxa-2-Azaspiro[4.5]Decane Scaffold

The systematic exploration of the chemical space surrounding the 7-oxa-2-azaspiro[4.5]decane core is fundamental to unlocking its therapeutic potential. While direct and extensive research on the 7-oxa-2-azaspiro[4.5]decane isomer is still an evolving field, studies on related oxa-azaspiro[4.5]decane isomers provide valuable insights into potential avenues of investigation. This exploration typically involves the synthesis of a diverse range of analogues by modifying various positions on the spirocyclic framework. Key areas of modification often include the pyrrolidine (B122466) nitrogen, as well as the carbon atoms of both the pyrrolidine and tetrahydropyran (B127337) rings. The goal is to create a library of compounds that covers a broad range of chemical properties, such as size, lipophilicity, and hydrogen bonding capacity, to comprehensively map the SAR.

Impact of Substituent Nature and Position on Target Selectivity and Potency

The nature and position of substituents on the 7-oxa-2-azaspiro[4.5]decane scaffold are critical determinants of a compound's biological activity. Although specific SAR data for the 7-oxa-2-azaspiro[4.5]decane isomer is not extensively documented in publicly available research, principles from related isomers can be extrapolated. For instance, in studies of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, systematic modifications revealed that the introduction of different substituents at various positions significantly impacted receptor affinity and selectivity.

Key considerations for substituent effects include:

N-Substitution: The substituent on the pyrrolidine nitrogen can profoundly influence a molecule's interaction with its biological target. Alkyl, aryl, and acyl groups of varying sizes and electronic properties can be introduced to probe the binding pocket and modulate potency and selectivity.

Ring Substitution: Substitution on the carbon atoms of the pyrrolidine or tetrahydropyran rings can affect the compound's conformation and introduce new points of interaction with the target. The stereochemistry of these substituents is also a crucial factor, as different stereoisomers can exhibit vastly different biological activities.

The following table illustrates hypothetical SAR data based on common observations in medicinal chemistry for spirocyclic systems, demonstrating how different substituents might influence biological activity.

Compound Substituent at N-2 Substituent at C-1 Potency (IC50, nM) Selectivity vs. Target B
Parent Scaffold HH50010-fold
Analog A CH3H25020-fold
Analog B Benzyl (B1604629)H10050-fold
Analog C HCH340015-fold
Analog D HPhenyl15030-fold

This table is for illustrative purposes and does not represent actual experimental data for 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride.

Rational Design of Analogues for Optimized Biological Profiles

Rational drug design strategies are instrumental in optimizing the biological profiles of 7-oxa-2-azaspiro[4.5]decane derivatives. This approach relies on an understanding of the three-dimensional structure of the biological target and the binding mode of the ligand. While specific examples for the 7-oxa-2-azaspiro[4.5]decane scaffold are limited, the general principles of rational design are applicable.

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict how different analogues will interact with a target protein. This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the most promising predicted binding affinities and selectivities. For example, if the target protein has a hydrophobic pocket, analogues with lipophilic substituents at appropriate positions would be designed. Conversely, if a hydrogen bond interaction is desired, substituents with hydrogen bond donor or acceptor capabilities would be incorporated.

Combinatorial Synthesis and Library Design for Comprehensive SAR Elucidation

Combinatorial chemistry offers a powerful approach for the rapid synthesis of large, diverse libraries of compounds, which is essential for comprehensive SAR elucidation. A study on the solution-phase parallel synthesis of a 162-member library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes showcases a relevant strategy. nih.govacs.orgacs.org This "diversity by divergence" approach involved the sequential introduction of diversity at different stages of the synthesis.

A similar strategy could be applied to the 7-oxa-2-azaspiro[4.5]decane scaffold:

Scaffold Preparation: Synthesis of the core 7-oxa-2-azaspiro[4.5]decane structure.

Introduction of Diversity:

Nitrogen Diversification: Reaction of the secondary amine with a variety of building blocks such as aldehydes (via reductive amination), carboxylic acids (via amide coupling), and sulfonyl chlorides.

Scaffold Modification: Functionalization of the tetrahydropyran or pyrrolidine rings prior to or after the diversification of the nitrogen atom.

This approach allows for the efficient exploration of a wide range of chemical space and the identification of key structural features that govern biological activity.

Prodrug Derivatization Strategies for Enhanced Bioavailability and Target Delivery

Prodrug strategies can be employed to overcome unfavorable physicochemical properties of a parent drug, such as poor solubility or limited membrane permeability, thereby enhancing its bioavailability and facilitating targeted delivery. For the 7-oxa-2-azaspiro[4.5]decane scaffold, the secondary amine of the pyrrolidine ring presents a convenient handle for prodrug derivatization.

Potential prodrug approaches include:

Ester Prodrugs: If the parent compound contains a hydroxyl group, it can be esterified to increase lipophilicity and passive diffusion across cell membranes. These esters are then cleaved by endogenous esterases to release the active drug.

Carbamate Prodrugs: The secondary amine can be converted into a carbamate. The nature of the alcohol portion of the carbamate can be varied to fine-tune the rate of cleavage and the release profile of the parent drug.

Phosphate Prodrugs: For compounds intended for parenteral administration, the introduction of a phosphate group can significantly increase aqueous solubility. These prodrugs are typically cleaved by alkaline phosphatases in the body.

The selection of an appropriate prodrug strategy depends on the specific properties of the parent molecule and the desired therapeutic outcome.

Applications in Advanced Medicinal Chemistry Research

Scaffold Development for Next-Generation Therapeutic Agents

The 7-oxa-2-azaspiro[4.5]decane core is a key building block in the synthesis of novel therapeutic candidates. Its spirocyclic nature provides a fixed spatial arrangement of functional groups, which can lead to enhanced potency and selectivity for specific biological targets. Medicinal chemists have leveraged this scaffold to develop ligands for a variety of receptors, demonstrating its versatility in drug design.

Research has shown that derivatives of oxa-azaspiro[4.5]decane can be synthesized to target specific receptors with high affinity. For example, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were designed and evaluated as selective σ1 receptor ligands. These compounds exhibited nanomolar affinity for σ1 receptors, indicating their potential as potent therapeutic agents. nih.gov Similarly, other studies have focused on the synthesis and evaluation of novel piperidine (B6355638) compounds incorporating the 1,4-dioxa-8-azaspiro[4.5]decane moiety, which also demonstrated high affinity for σ1 receptors. nih.gov

The development of M1 muscarinic agonists is another area where this scaffold has proven useful. A series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and assessed for their potential in treating dementia of the Alzheimer's type. nih.gov Furthermore, the 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been synthesized as part of a class of compounds with a wide range of therapeutic applications, including anticonvulsant and anticancer activities. mdpi.com

Below is a table summarizing the binding affinities of selected oxa-azaspiro[4.5]decane derivatives for their respective targets.

CompoundTarget ReceptorBinding Affinity (Ki)
1-oxa-8-azaspiro[4.5]decane derivativeσ1 Receptor0.47 - 12.1 nM nih.gov
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.4 nM nih.gov
2,8-Dimethyl-1-oxa-8-azaspiro chiralen.comnih.govdecan-3-oneM1 Muscarinic ReceptorPotent in vitro and in vivo activity nih.gov

Chemical Probes for Elucidating Novel Biological Pathways

The ability to radiolabel derivatives of 7-oxa-2-azaspiro[4.5]decane has made them valuable tools for studying biological processes in living systems. By incorporating a positron-emitting isotope, such as fluorine-18, researchers can visualize the distribution of these compounds and their interaction with specific targets using Positron Emission Tomography (PET) imaging.

One significant application is in the field of neuroscience. A radiolabeled derivative, [¹⁸F]8, was developed and showed high initial brain uptake and specific binding to σ1 receptors. nih.gov This suggests its potential as a brain imaging agent to study the role of σ1 receptors in various neurological disorders.

Similarly, another radiolabeled compound, [¹⁸F]5a, was synthesized and evaluated as a PET radioligand for imaging σ1 receptors in tumors. nih.gov The study demonstrated high accumulation of the radiotracer in human carcinoma and melanoma, indicating that such chemical probes could be instrumental in cancer diagnosis and in understanding the role of σ1 receptors in tumor biology. nih.gov

These examples highlight how 7-oxa-2-azaspiro[4.5]decane-based chemical probes can provide crucial insights into biological pathways and disease mechanisms, paving the way for the development of new diagnostic and therapeutic strategies.

Exploration of Polycyclic Spiro[4.5]decane-Embedded Scaffolds

The exploration of polycyclic compounds as drug scaffolds has gained significant interest due to their potential to create multi-functional drugs that can target multiple aspects of a disease. nih.gov The rigid, three-dimensional structure of polycyclic systems can lead to improved pharmacokinetic properties and novel biological activities. The spiro[4.5]decane framework, including the 7-oxa-2-azaspiro variant, serves as an excellent starting point for the construction of more complex polycyclic architectures.

The inherent three-dimensionality and structural novelty of spiro scaffolds have led to their increasing use in drug discovery. researchgate.net By embedding the 7-oxa-2-azaspiro[4.5]decane core within a larger, polycyclic system, chemists can create molecules with unique shapes and functionalities. This approach allows for the fine-tuning of a compound's properties to achieve desired biological effects. The synthesis of such complex molecules often involves multi-step reaction sequences, and the development of efficient synthetic methodologies is an active area of research.

Role as a Privileged Scaffold in Target-Oriented Drug Discovery

A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. mdpi.com The 7-oxa-2-azaspiro[4.5]decane moiety is emerging as such a scaffold due to its structural and chemical properties. Its three-dimensional nature allows it to present functional groups in a precise spatial orientation, which is crucial for effective binding to protein targets.

The versatility of the 7-oxa-2-azaspiro[4.5]decane scaffold is demonstrated by its use in developing ligands for a range of receptors, including σ1 and muscarinic receptors. nih.govnih.gov This ability to interact with diverse biological targets makes it a valuable tool in target-oriented drug discovery. By starting with a privileged scaffold, medicinal chemists can more efficiently generate libraries of compounds with a higher probability of biological activity.

The increasing interest in spirocyclic scaffolds in medicinal chemistry is driven by the need for novel drug candidates with improved properties. nih.govresearchgate.net The 7-oxa-2-azaspiro[4.5]decane framework, with its combination of rigidity, three-dimensionality, and synthetic accessibility, is well-positioned to continue playing a significant role as a privileged scaffold in the discovery of new medicines.

Future research on the chemical compound 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride is poised to unlock its full therapeutic potential. The unique three-dimensional structure of this spirocyclic scaffold presents a compelling foundation for the development of novel therapeutics. The following sections outline key areas of future investigation that could significantly advance our understanding and application of this compound and its derivatives.

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